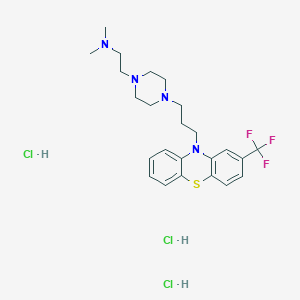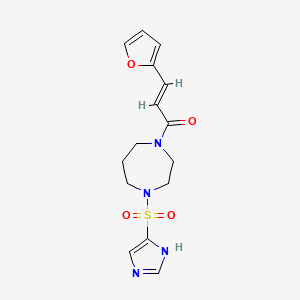
ZZW-115 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZZW-115 hydrochloride is a potent inhibitor of Nuclear Protein 1 (NUPR1), a nuclear intrinsically disordered protein involved in various cancers, including pancreatic ductal adenocarcinoma . This compound has shown significant anticancer activity by inducing necroptosis and apoptosis in tumor cells .
Preparation Methods
ZZW-115 hydrochloride is synthesized through a series of organic reactions. The synthetic route involves the derivation of trifluoperazine, a well-known antipsychotic agent, followed by modifications to enhance its anticancer properties . The industrial production methods focus on optimizing the yield and purity of the compound, ensuring its stability and solubility in various solvents .
Chemical Reactions Analysis
ZZW-115 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .
Scientific Research Applications
ZZW-115 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of intrinsically disordered proteins.
Biology: It helps in understanding the role of NUPR1 in cellular processes and its interactions with other proteins.
Mechanism of Action
ZZW-115 hydrochloride exerts its effects by inhibiting the nuclear translocation of NUPR1. This inhibition disrupts the SUMOylation-dependent functions of key proteins involved in the DNA damage response, thereby sensitizing cancer cells to genotoxic agents . Additionally, it induces ferroptosis, a type of iron-dependent cell death, by causing the accumulation of reactive oxygen species and lipid peroxides in mitochondria .
Comparison with Similar Compounds
ZZW-115 hydrochloride is unique due to its dual mechanism of inducing necroptosis and ferroptosis. Similar compounds include:
Trifluoperazine: The parent compound from which ZZW-115 is derived, known for its antipsychotic properties.
Other NUPR1 inhibitors: Compounds that inhibit NUPR1 but may not have the same dual mechanism of action.
This compound stands out due to its enhanced anticancer activity and reduced side effects compared to its parent compound .
Properties
IUPAC Name |
N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F3N4S.3ClH/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27;;;/h3-4,6-9,18H,5,10-17H2,1-2H3;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSKIDNFCBBXKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl3F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-chloro-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2419627.png)

![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)
![3-(tert-butyl)-1-(2,5-dimethylbenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2419636.png)
![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2419639.png)
![methyl 2-(4-benzylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2419641.png)


![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2419648.png)
![Methyl 4-(2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2419649.png)
